2,6-Dibromoaniline
Overview
Description
2,6-Dibromoaniline: is an organic compound with the molecular formula C6H5Br2N . It is a derivative of aniline, where two bromine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its crystalline form and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dibromoaniline can be synthesized through the bromination of aniline. The process involves the addition of bromine to aniline in the presence of a solvent like glacial acetic acid. The reaction is typically carried out at room temperature, and the bromine atoms are introduced at the ortho positions relative to the amino group .
Industrial Production Methods: In industrial settings, this compound can be produced by the bromination of aniline using bromine or other brominating agents. The reaction is conducted in a controlled environment to ensure the selective bromination at the 2 and 6 positions. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromoaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form this compound derivatives with different functional groups
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiols in the presence of a base.
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst
Major Products Formed:
Nucleophilic Substitution: Formation of substituted anilines.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amine derivatives
Scientific Research Applications
2,6-Dibromoaniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2,6-Dibromoaniline involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. The amino group can also form hydrogen bonds and interact with other functional groups, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
- 2,4-Dibromoaniline
- 2,5-Dibromoaniline
- 2,6-Difluoroaniline
- 2,6-Dichloroaniline
Comparison: 2,6-Dibromoaniline is unique due to the specific positioning of the bromine atoms, which influences its reactivity and chemical properties. Compared to other dibromoanilines, it has distinct reactivity patterns and is used in different synthetic applications. The presence of bromine atoms at the 2 and 6 positions makes it more reactive in nucleophilic substitution reactions compared to its difluoro or dichloro counterparts .
Properties
IUPAC Name |
2,6-dibromoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRRDAWDNHRRLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209643 | |
Record name | 2,6-Dibromoaniline | |
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Molecular Weight |
250.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 2,6-Dibromoaniline | |
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CAS No. |
608-30-0 | |
Record name | 2,6-Dibromoaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,6-Dibromoaniline | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608300 | |
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Record name | 2,6-Dibromoaniline | |
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Record name | 2,6-Dibromoaniline | |
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Record name | 2,6-dibromoaniline | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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